L-Talose-13C

Description

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

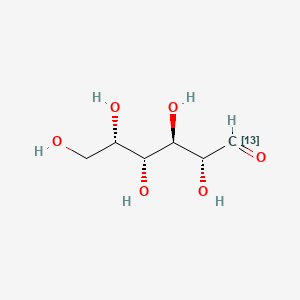

(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1/i1+1 |

InChI Key |

GZCGUPFRVQAUEE-KAKKWTBXSA-N |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Cyanohydrin Reduction with K¹³CN

Methodology

The cyanohydrin reduction strategy employs D-xylose as a precursor. The reaction involves:

Key Findings

- Yield : ~70% for labeled aldoses under optimized conditions.

- Stereoselectivity : Controlled by the configuration of the starting aldose and reaction pH.

- Isotopic Purity : >99% ¹³C incorporation confirmed via mass spectrometry.

Table 1: Cyanohydrin Reduction Parameters

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Catalyst | Pd/BaSO₄ | Prevents over-reduction | |

| Solvent | ²H₂O | Enhances deuterium exchange | |

| Temperature | 25°C | Maintains stereointegrity |

Epimerization of L-Galactonic Acid

Methodology

This classical approach involves:

Key Findings

- Yield : ~50% for L-talonic lactone; ~30% overall yield after reduction.

- Challenges : Competing side reactions during lactonization reduce efficiency.

Table 2: Epimerization Reaction Optimization

| Factor | Optimal Condition | Impact on Yield | Source |

|---|---|---|---|

| pH | 9.0–10.0 | Maximizes epimerization | |

| Temperature | 70°C | Balances rate vs. side reactions |

Subcritical Fluid Isomerization

Key Findings

- Yield : Up to 16% L-Talose-¹³C at 140°C.

- Rate Enhancement : Ethanol increases reaction rate by stabilizing the acyclic intermediate.

Table 3: Subcritical Isomerization Conditions

| Variable | Effect on L-Talose Yield | Source |

|---|---|---|

| Ethanol Concentration | 60% → 16% yield; 80% → 24% | |

| Residence Time | 300 s maximizes ketose formation |

Chemical Reactions Analysis

Types of Reactions

L-Talose-13C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldonic acids.

Reduction: Reduction of this compound yields alditols.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of glycosides and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Acidic or basic catalysts are used to facilitate nucleophilic substitution reactions.

Major Products

Oxidation: L-Talonic acid

Reduction: L-Talitol

Substitution: Various glycosides and derivatives

Scientific Research Applications

Chemistry

L-Talose-13C serves as a precursor for synthesizing various bioactive compounds and rare sugars. Its specific stereochemistry allows for unique enzymatic reactions that can lead to the development of pharmaceuticals and other valuable chemical products.

Biology

In biological research, this compound is utilized to study cell metabolism and the mechanisms of rare sugar transporters and enzymes. Its role as a non-digestible sugar suggests potential prebiotic effects, promoting beneficial gut bacteria growth, which could enhance gut health and immune function. Additionally, preliminary studies indicate that this compound may possess anti-tumor and antimicrobial properties.

Industry

The compound is explored for its potential as a low-calorie sweetener and functional ingredient in food products. Its unique properties make it an attractive alternative to traditional sweeteners, offering health benefits without the associated caloric intake.

This compound exhibits several noteworthy biological activities:

- Prebiotic Potential : Enhances the growth of beneficial gut microbiota.

- Antimicrobial Activity : Derivatives of this compound have shown effectiveness against various pathogens.

- Anti-tumor Properties : Some studies suggest that this compound could inhibit tumor growth, although further research is needed to confirm these effects.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Functional Foods

A study investigated incorporating this compound into functional foods aimed at improving gut health. Results indicated that products containing this compound supported higher levels of beneficial bacteria compared to control groups.

Case Study 2: Glycemic Control in Diabetic Patients

In a clinical trial assessing the effects of this compound on glycemic control, participants consuming this compound showed improved postprandial glucose levels compared to those on a standard diet. This suggests its potential role in managing blood sugar levels in diabetic patients.

Mechanism of Action

The mechanism of action of L-Talose-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical reactions, providing insights into metabolic processes and enzyme activities . The molecular targets and pathways involved include glucose transport, pentose metabolism, and the tricarboxylic acid cycle .

Comparison with Similar Compounds

Similar Compounds

- L-Sorbose

- L-Psicose

- L-Tagatose

- L-Fructose

- L-Gulose

- L-Idose

- L-Galactose

- L-Altrose

- L-Allose

- L-Mannose

- L-Glucose

Uniqueness

L-Talose-13C is unique due to its carbon-13 isotope labeling, which makes it particularly valuable for NMR spectroscopy and metabolic studies. Unlike other L-hexoses, the isotope labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies .

Q & A

Q. How can this compound be applied to study synergistic effects in combination therapies (e.g., with chemotherapeutics)?

- Methodological Answer : Co-administer this compound with drugs and perform untargeted metabolomics to identify pathway crosstalk. Use RNA-seq to correlate metabolic shifts with gene expression. Apply machine learning (e.g., random forest models) to predict synergistic/antagonistic interactions. Validate findings in xenograft models with 13C imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.